molecular formula C11H5N3O5S2 B2766365 4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 326004-64-2

4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2766365
CAS RN: 326004-64-2
M. Wt: 323.3
InChI Key: RRKYQMSICRZRNO-UHFFFAOYSA-N
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Description

4-nitro-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-isoindole-1,3(2H)-dione, also known as OTID or Isoindole-1,3-dione, is a chemical compound that has recently gained attention for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.

Scientific Research Applications

Catalytic Asymmetric Conjugate Addition and Sulfenylation

Diarylthiazolidin-2,4-diones, closely related to the chemical structure of interest, have been utilized as nucleophiles in asymmetric catalysis, demonstrating significant potential in producing biologically important compounds with high enantio- and diastereoselectivities. These compounds exhibited satisfactory anticancer activities against various cancer cell lines, highlighting their relevance in medicinal chemistry and pharmaceutical research (Jiao et al., 2016).

Synthesis and Biological Evaluation

The synthesis of novel 3'-spirocyclic-oxindole derivatives, which are structurally related to the chemical of interest, has shown significant cytostatic activity on cancer cell lines. This underscores the potential of these compounds in the development of new therapeutic agents for cancer treatment (Yong et al., 2007).

Bioactive Sulfur Compounds with Heterocyclic Moiety

Research involving new bioactive sulfur compounds bearing a heterocyclic moiety similar to the chemical has demonstrated applications in biocidal activities and analytical chemistry. Specifically, some of these compounds have been used as selective chelating agents for mercury ion detection and removal from wastewater, showcasing their utility in environmental science and engineering (Makki et al., 2011).

Antimicrobial and Anti-inflammatory Properties

Studies on thiazolidine-2,4-dione derivatives have revealed their significant antimicrobial and anti-inflammatory properties. These compounds have been synthesized and evaluated for their ability to inhibit nitric oxide production, showcasing their potential in treating inflammatory diseases and as antimicrobial agents (Ma et al., 2011).

properties

IUPAC Name

4-nitro-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O5S2/c15-7-4-21-11(20)12(7)13-9(16)5-2-1-3-6(14(18)19)8(5)10(13)17/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYQMSICRZRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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